1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Piperidine derivatives: Such as piperine, which has various pharmacological effects.
Uniqueness
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-8-6-15(7-9-29)24(30)28-18-5-3-4-17(25)10-18/h3-5,10-12,14-15H,6-9H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDKRJQLRNNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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